2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
Overview
Description
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid, commonly referred to as EMPA, is a synthetic organic compound with a wide range of applications in scientific research. EMPA is a derivative of piperidine, a cyclic amine, and is composed of both hydrophobic and hydrophilic components. EMPA has been used in various biochemical and physiological experiments due to its unique properties, and is a popular compound for drug discovery and development.
Scientific Research Applications
Wastewater Treatment
Research on the treatment of wastewater produced by the pesticide industry discusses the removal of toxic pollutants, including various herbicides and pesticides, through biological processes and granular activated carbon. This highlights the importance of understanding chemical interactions for environmental protection and pollution control (Goodwin et al., 2018).
Cell Death Mechanisms in Yeasts
Studies on the regulation of cell death induced by acetic acid in yeasts contribute to our understanding of cellular responses to chemical stresses. This research is crucial for biotechnological applications, including the optimization of yeast strains for industrial fermentation processes (Chaves et al., 2021).
Herbicide Toxicity and Environmental Impact
A scientometric review of studies on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the global research trends and gaps in understanding its toxicity and mutagenicity. This underscores the ongoing need to assess environmental exposure and the impacts of chemical compounds on health and ecosystems (Zuanazzi et al., 2020).
Corrosion Inhibition
Research on organic acids, including acetic acid, for stimulation purposes in oil and gas operations reviews their use as alternatives to hydrochloric acid for reducing corrosion rates and avoiding operational issues associated with more aggressive chemicals (Alhamad et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-9-11(2)4-6-12(7-5-11)8-10(13)14/h3-9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSNSWBCPUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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